Hept-6-en-1-yl methanesulfonate
Overview
Description
Hept-6-en-1-yl methanesulfonate is an organic compound with the molecular formula C8H16O3S. It is a derivative of hept-6-en-1-ol, where the hydroxyl group is replaced by a methanesulfonate group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Scientific Research Applications
Hept-6-en-1-yl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules.
Material Science: It is utilized in the preparation of functionalized materials and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-6-en-1-yl methanesulfonate can be synthesized from hept-6-en-1-ol and methanesulfonyl chloride. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves continuous addition of methanesulfonyl chloride to a solution of hept-6-en-1-ol and a base in a suitable solvent. The reaction mixture is then purified using distillation or recrystallization techniques to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions: Hept-6-en-1-yl methanesulfonate primarily undergoes substitution reactions due to the presence of the methanesulfonate group, which is a good leaving group. It can participate in nucleophilic substitution reactions (S_N2) where the methanesulfonate group is replaced by a nucleophile.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include halides, cyanides, and alkoxides.
Conditions: These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with sodium iodide in acetone yields hept-6-en-1-yl iodide .
Mechanism of Action
The mechanism of action of hept-6-en-1-yl methanesulfonate involves the formation of a reactive intermediate through the cleavage of the carbon-oxygen bond in the methanesulfonate group. This intermediate can then react with nucleophiles to form new carbon-nucleophile bonds. The methanesulfonate group acts as a leaving group, facilitating the substitution reaction .
Comparison with Similar Compounds
Hept-6-en-1-yl Chloride: Similar in structure but with a chloride leaving group instead of methanesulfonate.
Hept-6-en-1-yl Bromide: Another similar compound with a bromide leaving group.
Uniqueness: Hept-6-en-1-yl methanesulfonate is unique due to the presence of the methanesulfonate group, which is a better leaving group compared to halides. This makes it more reactive in nucleophilic substitution reactions, allowing for more efficient synthesis of target molecules .
Properties
IUPAC Name |
hept-6-enyl methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3S/c1-3-4-5-6-7-8-11-12(2,9)10/h3H,1,4-8H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPCNXOXMSQWCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495713 | |
Record name | Hept-6-en-1-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64818-37-7 | |
Record name | Hept-6-en-1-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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